Nifedipine-13C8

Description

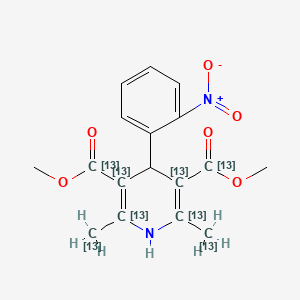

Structure

3D Structure

Properties

CAS No. |

1173023-46-5 |

|---|---|

Molecular Formula |

C17H18N2O6 |

Molecular Weight |

354.28 g/mol |

IUPAC Name |

dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |

InChI Key |

HYIMSNHJOBLJNT-UERCFELYSA-N |

Isomeric SMILES |

CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Nifedipine-13C8: The Gold Standard for Bioanalytical Quantification

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Nifedipine and its Labeled Analog

Nifedipine is a potent calcium channel blocker of the dihydropyridine class, widely prescribed for the treatment of hypertension (high blood pressure) and angina pectoris (chest pain)[1][2][3][4]. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in the heart's workload[5]. Given its widespread clinical use, the accurate quantification of Nifedipine in biological matrices (such as plasma) is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

To meet the rigorous demands of modern bioanalytical techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable. Nifedipine-13C8 is the stable isotope-labeled analog of Nifedipine. In this molecule, eight specific carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This substitution results in a molecule that is chemically identical to Nifedipine but has a greater mass (a mass shift of +8 Da). This key difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, while ensuring it behaves almost identically during sample extraction and analysis.

This guide provides an in-depth overview of this compound, its primary application in research, and a detailed framework for its use in a typical bioanalytical workflow.

The Primary Role of this compound in Research

The principal application of this compound is as an internal standard (IS) for the quantitative analysis of Nifedipine in complex biological samples by LC-MS/MS.

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate measurement. The ideal IS corrects for variations that can occur at virtually every stage of the analytical process, including sample extraction, chromatographic injection volume, and ionization efficiency in the mass spectrometer.

This compound is considered the "gold standard" internal standard for Nifedipine analysis because, as a stable isotope-labeled analog, it exhibits nearly identical physicochemical properties to the analyte (unlabeled Nifedipine).

-

Co-elution: It elutes at the same retention time in the liquid chromatography column.

-

Identical Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

-

Similar Ionization Efficiency: It ionizes in the same manner as the analyte, compensating for matrix effects where other molecules in the sample can suppress or enhance the instrument's signal.

By measuring the ratio of the mass spectrometer's response of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate, precise, and reproducible quantification of Nifedipine, a critical requirement for regulatory submissions and clinical studies.

Context: The Mechanism of Action of Nifedipine

To appreciate why the precise measurement of Nifedipine is important, understanding its mechanism of action is key. Nifedipine blocks L-type calcium channels in smooth muscle cells, preventing calcium influx. This action inhibits muscle contraction, leading to the relaxation and widening of blood vessels (vasodilation), which lowers blood pressure.

Physicochemical Properties and Data

A comparison of the key properties of Nifedipine and its stable isotope-labeled analog is presented below.

| Property | Nifedipine | This compound | Reference(s) |

| Chemical Formula | C₁₇H₁₈N₂O₆ | ¹³C₈C₉H₁₈N₂O₆ | |

| Molecular Weight | 346.34 g/mol | 354.28 g/mol | |

| Mass Shift | N/A | M+8 | |

| Isotopic Purity | N/A | 99 atom % ¹³C | |

| Appearance | Solid | Solid | |

| Melting Point | 172-174 °C | 172-174 °C | |

| Storage Temperature | Room Temperature (protect from light) | -20°C |

Experimental Protocol: Quantification in Human Plasma

This section details a representative protocol for the quantification of Nifedipine in human plasma using this compound as an internal standard, based on common methodologies found in the literature.

Materials and Reagents

-

Blank human plasma (K₂EDTA as anticoagulant)

-

Nifedipine analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid or Ammonium Acetate (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Nifedipine and this compound in methanol to create primary stock solutions.

-

Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation Method)

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Bioanalytical Workflow Diagram

LC-MS/MS Parameters

The following table summarizes typical instrument parameters for Nifedipine analysis, compiled from various validated methods. Actual parameters must be optimized for the specific instrument used.

| Parameter | Typical Value / Condition | Reference(s) |

| LC Column | C18 (e.g., 50 x 4.6 mm, 3.5 µm) | |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | |

| Mobile Phase B | Acetonitrile or Methanol | |

| Flow Rate | 0.2 - 0.6 mL/min | |

| Injection Volume | 5 - 30 µL | |

| Run Time | 1.4 - 4.0 minutes | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| MRM Transition (Nifedipine) | Q1: 347.1 → Q3: 315.1 | |

| MRM Transition (this compound) | Q1: 355.2 → Q3: 323.1 (Predicted, requires optimization) | - |

| Linearity Range | ~0.1 - 150 ng/mL | |

| Lower Limit of Quant. (LLOQ) | ~0.1 - 1.0 ng/mL |

Principle of Quantification

The core principle relies on the fact that the ratio of the analyte peak area to the internal standard peak area is directly proportional to the analyte concentration. A calibration curve is generated by plotting this ratio against the known concentrations of the prepared standards. The concentration of unknown samples is then interpolated from this curve.

Conclusion

This compound is an essential tool for researchers in pharmaceutical development and clinical pharmacology. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Nifedipine in biological matrices. By effectively compensating for analytical variability, this compound ensures the reliability of data from pharmacokinetic, bioavailability, and bioequivalence studies. The robust methodologies it supports are fundamental to understanding the behavior of Nifedipine in the human body, ultimately contributing to the safe and effective use of this important therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Purification of Nifedipine-13C8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nifedipine-13C8, an isotopically labeled version of the widely used calcium channel blocker, nifedipine. This document details the synthetic pathway, purification protocols, and analytical data relevant to the production of high-purity this compound for research and developmental applications.

Introduction

Nifedipine is a potent vasodilator used in the management of hypertension and angina. The use of isotopically labeled nifedipine, such as this compound, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays. The incorporation of eight carbon-13 atoms provides a distinct mass shift, facilitating its detection and differentiation from the unlabeled drug.

This guide outlines a robust methodology for the synthesis of this compound via the Hantzsch dihydropyridine synthesis, followed by a detailed purification protocol using High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that forms the core 1,4-dihydropyridine ring structure of nifedipine. To introduce the eight 13C atoms, isotopically labeled precursors are required.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The key to this synthesis is the use of methyl acetoacetate labeled with four 13C atoms (methyl acetoacetate-1,2,3,4-13C4) and 2-nitrobenzaldehyde.

Caption: Synthetic pathway for this compound via the Hantzsch reaction.

Experimental Protocol

Materials:

-

Methyl acetoacetate-1,2,3,4-13C4

-

2-Nitrobenzaldehyde

-

Ammonia (aqueous solution, e.g., 25%)

-

Methanol (reagent grade)

-

Ethanol (reagent grade)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in methanol.

-

Addition of Reactants: To the stirred solution, add methyl acetoacetate-1,2,3,4-13C4 (2.0 equivalents) followed by the dropwise addition of aqueous ammonia (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials and by-products. The resulting yellow solid is the crude this compound.

Purification of this compound

The crude this compound is purified by a two-step process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical and isotopic purity.

Purification Workflow

The purification process is designed to remove impurities from the synthesis and to isolate the desired this compound.

Caption: Workflow for the purification of this compound.

Experimental Protocols

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Add a small amount of activated charcoal and heat at reflux for 15-20 minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Preparative HPLC:

The following is a representative preparative HPLC method for the final purification of this compound.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 20 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 5 mL (of a concentrated solution in mobile phase) |

Procedure:

-

Dissolve the recrystallized this compound in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak of this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Presentation

The synthesized and purified this compound should be characterized to confirm its identity, purity, and isotopic enrichment.

Physicochemical and Isotopic Data

| Property | Specification |

| Chemical Formula | 13C8C9H18N2O6 |

| Molecular Weight | 354.34 g/mol |

| Appearance | Yellow crystalline solid |

| Isotopic Purity | ≥ 99 atom % 13C[1] |

| Chemical Purity (by HPLC) | ≥ 98% |

| Mass Shift | M+8[1] |

Spectroscopic Data (Representative)

The following table summarizes the expected 13C NMR chemical shifts for Nifedipine. The actual spectrum of this compound will show enhanced signals for the labeled positions.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2, C6 | ~145 |

| C3, C5 | ~103 |

| C4 | ~35 |

| Methyl (C2, C6) | ~18 |

| Methoxy (ester) | ~51 |

| Carbonyl (ester) | ~167 |

| Aromatic (C1') | ~147 |

| Aromatic (C2') | ~130 |

| Aromatic (C3') | ~123 |

| Aromatic (C4') | ~132 |

| Aromatic (C5') | ~127 |

| Aromatic (C6') | ~134 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described Hantzsch synthesis using 13C-labeled precursors, followed by a robust purification protocol involving recrystallization and preparative HPLC, allows for the production of high-purity this compound suitable for demanding research applications. The provided data serves as a benchmark for the successful synthesis and characterization of this important isotopically labeled compound.

References

Commercial suppliers and availability of Nifedipine-13C8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential applications of Nifedipine-13C8, a stable isotope-labeled internal standard crucial for the accurate quantification of the widely used calcium channel blocker, nifedipine. This document is intended to assist researchers in sourcing this critical reagent and in the development of robust analytical methodologies.

Commercial Suppliers and Availability

The procurement of high-quality, isotopically pure this compound is fundamental for its effective use in quantitative bioanalysis. Our research has identified two primary commercial suppliers for this stable isotope-labeled compound. The table below summarizes the key product specifications from these suppliers to facilitate a comparative assessment.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Format | Storage Temperature |

| Sigma-Aldrich | This compound | 604593 | 99 atom % 13C | ≥98% (HPLC) | Powder | 2-8°C |

| Shimadzu | [13C8]-Nifedipine | C1689 | ≥99% 13C | ≥95% | Solid | -20°C |

Note: Product specifications and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for mass spectrometry-based quantification of nifedipine in biological matrices. As a stable isotope-labeled analog, it shares identical physicochemical properties with the unlabeled drug. This ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects as the analyte of interest. The use of this compound allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise measurement of nifedipine concentrations.

Experimental Protocol: A General Framework for LC-MS/MS Analysis

While a specific, publicly available, validated bioanalytical method explicitly detailing the use of this compound as an internal standard could not be identified, a general experimental protocol for the analysis of nifedipine in plasma can be adapted. The following methodology is a composite based on established LC-MS/MS assays for nifedipine, modified to incorporate this compound.

Preparation of Stock and Working Solutions

-

Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nifedipine reference standard in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the nifedipine stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations. Prepare a working solution of the this compound IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Nifedipine: Monitor the precursor to product ion transition (e.g., m/z 347.1 → 254.1).

-

This compound: Monitor the precursor to product ion transition (e.g., m/z 355.1 → 262.1).

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both nifedipine and this compound.

-

Calculate the peak area ratio (nifedipine peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the analytical process.

Figure 1. A generalized workflow for the quantification of nifedipine in plasma using this compound.

Figure 2. The logical relationship illustrating how this compound corrects for analytical variability.

Signaling Pathway Context: Nifedipine's Mechanism of Action

Nifedipine is a dihydropyridine calcium channel blocker. Its therapeutic effects are primarily mediated by its interaction with L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this signaling pathway.

Figure 3. The signaling pathway of nifedipine's action on L-type calcium channels.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. Researchers are encouraged to use this information as a starting point for the development and validation of their specific bioanalytical assays.

An In-depth Technical Guide to the Pharmacokinetic Profile of Nifedipine in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the pharmacokinetic profile of nifedipine in various preclinical models. While specific data for Nifedipine-13C8 is not extensively available in published literature, this isotopically labeled version serves as a critical internal standard for quantitative bioanalysis in the described studies. The principles and data presented herein for nifedipine are directly applicable to studies employing this compound for precise quantification.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and establishing bioequivalence. Preclinical studies in various animal models are fundamental to elucidating these parameters. This guide summarizes key pharmacokinetic data and experimental methodologies from studies conducted in rats and dogs, common preclinical species for cardiovascular drug development.

Analytical Methodologies

The quantification of nifedipine in biological matrices, such as plasma, is predominantly achieved through highly sensitive and specific analytical techniques. These methods are essential for accurately determining the drug's concentration over time to construct pharmacokinetic profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high selectivity and sensitivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[1]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate nifedipine from other plasma components. A C18 column is frequently employed with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.[2][3]

-

Mass Spectrometric Detection: Detection is often performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source coupled with a tandem mass spectrometer.[3][4] This allows for precise quantification, even at low concentrations.

High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than LC-MS/MS, HPLC with UV detection is also a viable method for nifedipine quantification.

-

Extraction: Similar extraction techniques as for LC-MS/MS are used, such as diethyl ether extraction.

-

Separation: A C18 column is typically used for chromatographic separation.

-

Detection: Nifedipine is detected using a UV detector at its maximum absorbance wavelength.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic parameters of nifedipine can vary significantly depending on the animal model, the formulation administered, and the route of administration.

Canine Models (Beagle Dogs)

Oral administration of nifedipine in Beagle dogs has been investigated to assess bioavailability and pharmacokinetic parameters of various formulations.

Experimental Protocol:

-

Animal Model: Beagle dogs are commonly used.

-

Dosing: Single oral doses of nifedipine are administered, often in a crossover design to compare different formulations. For intravenous administration, a lower dose is typically used to determine absolute bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is then separated and stored for analysis.

-

Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Table 1: Pharmacokinetic Parameters of Nifedipine in Beagle Dogs (Oral Administration)

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) | Reference |

| m-Nifedipine (low dose) | 1.152 | 20 (µg/L) | - | - | 2.45 | |

| m-Nifedipine (medium dose) | 3.456 | 36 (µg/L) | - | - | 2.03 | |

| m-Nifedipine (high dose) | 10.37 | 69 (µg/L) | - | - | 2.40 | |

| Extended-Release Tablet | 30 mg (total dose) | 26.95 ± 7.82 | 12.33 ± 3.44 | 728.96 ± 328.87 (AUC0-96) | - | |

| Reference Tablet | 30 mg (total dose) | 27.20 ± 6.99 | 11.50 ± 3.33 | 702.48 ± 404.48 (AUC0-96) | - |

Key Findings in Canine Models:

-

The oral bioavailability of m-nifedipine in Beagle dogs is reported to be very low.

-

Extended-release formulations exhibit a prolonged Tmax and sustained plasma concentrations compared to immediate-release forms.

Rodent Models (Rats)

Rat models are frequently used to investigate the metabolism and first-pass effect of nifedipine.

Experimental Protocol:

-

Animal Model: Spontaneously hypertensive rats (SHRs) and Wistar rats are often used to study the influence of disease states on pharmacokinetics. Sprague-Dawley rats are also common.

-

Dosing: Nifedipine is administered via various routes, including oral (p.o.), intravenous (i.v.), intracolonic (i.c.), and intraperitoneal (i.p.), to assess absorption and first-pass metabolism.

-

Sample Collection: Blood samples are collected serially to determine the plasma concentration-time profile.

-

Data Analysis: Pharmacokinetic parameters are calculated to understand the drug's disposition.

Table 2: Pharmacokinetic Parameters of Nifedipine in Rats

| Strain | Route | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |

| Sprague-Dawley | p.o. | 6 | 61 | Substantial first-pass elimination in the small intestine. | |

| Sprague-Dawley | i.p. | 6 | 90 | - | |

| Sprague-Dawley | i.c. | 6 | 100 | - | |

| Wistar vs. SHR | Oral | - | 18.62% lower in SHRs | Gut microbiota affects nifedipine pharmacokinetics. |

Key Findings in Rodent Models:

-

Nifedipine undergoes significant first-pass metabolism in the liver and the small intestine in rats.

-

The gut microbiota can influence the bioavailability of nifedipine, as demonstrated by differences between Wistar rats and SHRs.

-

Nifedipine is primarily metabolized by CYP3A enzymes in rats.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

Nifedipine Metabolism Pathway

Caption: Simplified metabolic pathway of nifedipine.

Conclusion

Preclinical pharmacokinetic studies in animal models such as dogs and rats are indispensable for characterizing the ADME properties of nifedipine. These studies reveal significant first-pass metabolism, which influences its oral bioavailability. The use of isotopically labeled this compound as an internal standard is crucial for the accurate quantification required for these assessments. The data gathered from these preclinical models provide a foundation for understanding the drug's behavior in humans and for the development of novel formulations with improved pharmacokinetic profiles.

References

- 1. Quantitative analysis of nifedipine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of nifedipine in human plasma and its use in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for Nifedipine-13C8 in In-Vitro Drug Metabolism and CYP3A4 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Nifedipine-13C8 in in-vitro drug metabolism studies and Cytochrome P450 3A4 (CYP3A4) inhibition assays. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is primarily metabolized in the liver by the CYP3A4 enzyme to its inactive pyridine analog, dehydronifedipine.[1] Due to its significant metabolism by CYP3A4, nifedipine is a widely used probe substrate for in-vitro assessment of the metabolic activity and inhibition of this key drug-metabolizing enzyme.[2] The use of stable isotope-labeled this compound as an internal standard enhances the accuracy and precision of LC-MS/MS-based quantification of nifedipine metabolism.

In-Vitro Nifedipine Metabolism Assay

This protocol outlines the procedure for determining the rate of nifedipine metabolism in human liver microsomes. This compound is used as an internal standard for the accurate quantification of the formation of dehydronifedipine.

Experimental Workflow

Caption: Workflow for the in-vitro nifedipine metabolism assay.

Materials and Reagents

-

Nifedipine

-

This compound

-

Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic Acid

Protocol

-

Preparation of Reagents:

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of Nifedipine in methanol (e.g., 10 mM).

-

Prepare a stock solution of this compound in methanol (e.g., 1 mM).

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium Phosphate Buffer (to a final volume of 200 µL)

-

Human Liver Microsomes (final concentration of 0.2-0.5 mg/mL)

-

Nifedipine working solution (final concentration of 1-50 µM, keeping the final methanol concentration below 1%)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10, 20, 30 minutes). Linearity of metabolite formation over time should be established.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL).

-

-

Sample Processing and Analysis:

-

Add the this compound internal standard to each sample to a final concentration of e.g., 100 nM.

-

Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analyze the samples for the formation of dehydronifedipine.

-

LC-MS/MS Analysis

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | A suitable gradient to separate Nifedipine and Dehydronifedipine |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Nifedipine: m/z 347.1 → 315.1Dehydronifedipine: m/z 345.1 → 284.1This compound: (adjust for mass shift) |

Note: The exact MRM transition for this compound will depend on the position and number of 13C labels.

CYP3A4 Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4-mediated nifedipine metabolism.

Experimental Workflow

Caption: Workflow for the CYP3A4 IC50 determination assay.

Materials and Reagents

-

Same as the metabolism assay, plus:

-

Test Inhibitor Compound

-

Known CYP3A4 Inhibitor (e.g., Ketoconazole) as a positive control

Protocol

-

Preparation:

-

Prepare a series of dilutions of the test inhibitor and the positive control (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).

-

Prepare reagents as described in the metabolism assay protocol.

-

-

Incubation:

-

In separate tubes for each inhibitor concentration, add:

-

Potassium Phosphate Buffer

-

Human Liver Microsomes

-

Test inhibitor dilution (or vehicle for control)

-

-

Pre-incubate at 37°C for 5 minutes.

-

Add Nifedipine working solution (at a concentration near its Km for CYP3A4, typically in the low µM range).

-

Initiate the reaction with the NADPH regenerating system.

-

Incubate for a time within the linear range of metabolite formation.

-

Terminate the reaction with ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Follow the same sample processing and LC-MS/MS analysis steps as in the metabolism assay, using this compound as the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Quantitative Data Summary

The following table summarizes reported IC50 values for known CYP3A4 inhibitors using nifedipine as the substrate. These values can serve as a reference for positive controls in inhibition assays.

| Inhibitor | IC50 (µM) | Reference |

| Ketoconazole | 0.03 - 0.1 | [2] |

| Itraconazole | 0.1 - 0.5 | |

| Ritonavir | 0.02 - 0.1 | |

| Verapamil | 5 - 10 | |

| Diltiazem | 10 - 20 | |

| Erythromycin | 20 - 50 | |

| Noscapine | 25.7 ± 5.4 | [3] |

Note: IC50 values can vary depending on the experimental conditions (e.g., microsomal protein concentration, substrate concentration, incubation time).

Nifedipine Metabolic Pathway

Nifedipine is primarily metabolized by CYP3A4 through the oxidation of its dihydropyridine ring to form the inactive pyridine analog, dehydronifedipine.

Caption: Metabolic pathway of Nifedipine via CYP3A4.

These protocols and application notes provide a comprehensive guide for the use of this compound in in-vitro drug metabolism and CYP3A4 inhibition studies. The incorporation of a stable isotope-labeled internal standard is essential for generating high-quality, reliable data for drug development and regulatory submissions.

References

Application of Nifedipine-13C8 in Clinical Pharmacology Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. The use of stable isotope-labeled compounds, such as Nifedipine-13C8, is a powerful tool in clinical pharmacology studies. This approach allows for the accurate determination of pharmacokinetic parameters, bioavailability, and metabolic pathways by differentiating the administered drug from endogenous compounds and enabling the simultaneous administration of different formulations or routes. These application notes provide a comprehensive overview of the use of this compound in clinical pharmacology, including detailed experimental protocols and data presentation.

Stable isotope-labeled nifedipine is utilized to assess absolute and relative bioavailability, as well as to correct for pharmacokinetic variations in clinical studies.[1] Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and undergoes extensive first-pass metabolism.[2][3][4] Its bioavailability is approximately 56% to 77% after oral administration.[1] The major metabolites are inactive and include 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid.

Data Presentation

The following tables summarize representative pharmacokinetic data that could be obtained from a clinical study utilizing this compound.

Table 1: Representative Pharmacokinetic Parameters of Nifedipine following Oral and Intravenous Administration of Nifedipine and this compound

| Parameter | Oral Nifedipine (10 mg) | Intravenous this compound (1 mg) |

| Cmax (ng/mL) | 134.1 ± 17.7 | N/A |

| Tmax (h) | 0.5 ± 0.1 | N/A |

| AUC₀-∞ (ng·h/mL) | 304 ± 34 | 74 ± 18 |

| t½ (h) | 3.4 (range 2.5-4.9) | 1.77 ± 0.25 |

| CL (L/h) | N/A | 0.62 ± 0.09 L/kg/hr |

| Vd (L/kg) | N/A | 0.25 - 0.29 (central compartment) |

| Absolute Bioavailability (%) | 45 ± 8 | N/A |

Note: Data presented are representative values compiled from studies on unlabeled nifedipine and are for illustrative purposes for a study involving this compound. Actual results may vary.

Experimental Protocols

Clinical Study Protocol: Bioavailability and Pharmacokinetics of Oral Nifedipine using Intravenous this compound

This protocol outlines a typical clinical study design to determine the absolute bioavailability and pharmacokinetics of an oral nifedipine formulation using a co-administered intravenous dose of this compound.

1.1. Study Design:

-

A single-center, open-label, two-period, crossover study.

-

Healthy male and female volunteers (n=12).

-

Fasting conditions (overnight fast of at least 10 hours).

1.2. Dosing:

-

Period 1: Subjects receive a single oral dose of 10 mg nifedipine.

-

Period 2 (after a washout period of 7 days): Subjects receive a single oral dose of 10 mg nifedipine and a simultaneous intravenous infusion of 1 mg this compound over 15 minutes.

1.3. Blood Sampling:

-

Venous blood samples (5 mL) are collected into tubes containing K2EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

1.4. Bioanalytical Method:

-

Plasma concentrations of nifedipine and this compound are determined using a validated LC-MS/MS method.

1.5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis.

-

Absolute bioavailability (F) is calculated as: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).

Bioanalytical Protocol: Quantification of Nifedipine and this compound in Human Plasma by LC-MS/MS

This protocol details the analytical method for the simultaneous quantification of nifedipine and its stable isotope-labeled internal standard, this compound, in human plasma.

2.1. Materials and Reagents:

-

Nifedipine and this compound reference standards.

-

Amlodipine (or other suitable internal standard).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid and ammonium acetate.

-

Human plasma (blank).

2.2. Sample Preparation (Solid Phase Extraction):

-

To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Amlodipine).

-

Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under nitrogen for 1 minute.

-

Elute the analytes with 0.5 mL of the mobile phase.

-

Inject 10 µL of the eluate into the LC-MS/MS system.

2.3. LC-MS/MS Conditions:

-

LC System: Shimadzu or equivalent.

-

Column: Purosphere C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: 80:20 (v/v) mixture of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Nifedipine: m/z 347.1 → 315.1

-

This compound: m/z 355.1 → 323.1 (predicted)

-

Amlodipine (IS): m/z 409.2 → 237.8

-

2.4. Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Nifedipine Metabolism Pathway

The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog, primarily mediated by the CYP3A4 enzyme.

Caption: Metabolic pathway of Nifedipine.

Experimental Workflow for a this compound Clinical Study

The following diagram illustrates the key steps in a clinical pharmacology study utilizing this compound.

References

Application Note: High-Throughput Screening for CYP3A4 Inhibitors Using Nifedipine-13C8 and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of angina and hypertension.[1] Its therapeutic action is primarily mediated by blocking L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation.[2] Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Co-administration of drugs that inhibit CYP3A4 can significantly increase nifedipine's plasma concentration, potentially leading to adverse effects.[4] Therefore, it is crucial during drug development to identify compounds that may act as inhibitors of CYP3A4.

This application note describes a robust and high-throughput screening (HTS) assay for identifying potential inhibitors of CYP3A4 using Nifedipine as a probe substrate and its stable isotope-labeled counterpart, Nifedipine-13C8, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability during sample preparation and analysis. This HTS assay provides a reliable and efficient method for screening large compound libraries for potential drug-drug interactions involving the CYP3A4 pathway.

Signaling Pathway of Nifedipine

Nifedipine's primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the contraction of smooth and cardiac muscle. By inhibiting the influx of calcium ions into these cells, nifedipine leads to vasodilation of peripheral and coronary arteries. This reduces systemic vascular resistance, lowers blood pressure, and increases oxygen supply to the heart.

Experimental Protocols

High-Throughput Screening Workflow for CYP3A4 Inhibition

The HTS workflow is designed for efficiency and automation, enabling the rapid screening of large compound libraries. The process involves incubation of the test compounds with human liver microsomes (as a source of CYP3A4), Nifedipine as the substrate, and an NADPH regenerating system to initiate the metabolic reaction. The reaction is then quenched, and this compound is added as an internal standard prior to analysis by LC-MS/MS.

Detailed HTS Protocol

1. Reagent Preparation:

-

Nifedipine Stock Solution (10 mM): Dissolve Nifedipine in DMSO.

-

This compound Internal Standard Stock Solution (1 mM): Dissolve this compound in DMSO.

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in 384-well plates.

-

Human Liver Microsomes (HLM): Dilute to a final concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, and 0.4 U/mL glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer.

2. Assay Procedure (384-well plate format):

-

Using an automated liquid handler, dispense 100 nL of test compound solution from the compound plates into the assay plates.

-

Add 20 µL of the HLM and Nifedipine solution (final Nifedipine concentration of 5 µM) to each well.

-

Pre-incubate the plates at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well.

-

Incubate the plates at 37°C for 15 minutes.

-

Stop the reaction by adding 80 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration 100 nM).

-

Seal and centrifuge the plates at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Transfer 50 µL of the supernatant to a new 384-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A high-throughput compatible HPLC or UHPLC system.

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 1.5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Nifedipine: Q1 347.1 -> Q3 315.1

-

This compound: Q1 355.1 -> Q3 323.1

-

4. Data Analysis:

-

Calculate the peak area ratio of Nifedipine to this compound for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control (DMSO) wells.

-

Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results

The following tables present hypothetical data from a screen of known CYP3A4 inhibitors and a set of proprietary test compounds.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Positive ESI |

| Nifedipine MRM Transition | 347.1 -> 315.1 |

| This compound MRM Transition | 355.1 -> 323.1 |

| Collision Energy | 15 eV |

| Dwell Time | 50 ms |

Table 2: HTS Assay Performance

| Parameter | Value |

| Substrate (Nifedipine) Concentration | 5 µM |

| HLM Concentration | 0.1 mg/mL |

| Incubation Time | 15 min |

| Z'-factor | > 0.7 |

Table 3: IC50 Values for Known CYP3A4 Inhibitors

| Compound | IC50 (µM) |

| Ketoconazole | 0.05 |

| Itraconazole | 0.12 |

| Ritonavir | 0.02 |

| Verapamil | 2.5 |

| Diltiazem | 15.8 |

Table 4: Hypothetical Screening Results for Test Compounds

| Compound ID | % Inhibition at 10 µM | IC50 (µM) |

| TestCmpd-001 | 95.2 | 0.8 |

| TestCmpd-002 | 12.5 | > 50 |

| TestCmpd-003 | 88.7 | 2.1 |

| TestCmpd-004 | 45.3 | 18.5 |

| TestCmpd-005 | 99.1 | 0.25 |

Conclusion

The described high-throughput screening assay utilizing this compound as an internal standard provides a sensitive, specific, and reliable method for the identification of CYP3A4 inhibitors. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification, which is essential for making informed decisions in drug discovery and development. This automated and miniaturized assay format is well-suited for screening large compound libraries to flag potential drug-drug interactions early in the development pipeline, thereby reducing the risk of clinical failures.

References

Application Note: Quantification of Nifedipine in Biological Matrices using Nifedipine-¹³C₈ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina.[1] Accurate quantification of nifedipine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of nifedipine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nifedipine-¹³C₈ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.

Principle

The method involves the extraction of nifedipine and the internal standard, Nifedipine-¹³C₈, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Materials and Reagents

-

Nifedipine analytical standard

-

Nifedipine-¹³C₈ (Internal Standard)

-

HPLC or LC-MS grade methanol, acetonitrile, water

-

Formic acid, ammonium acetate

-

Solvents for liquid-liquid extraction (e.g., diethyl ether, n-hexane, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Blank biological matrix (e.g., human plasma, urine)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the nifedipine and Nifedipine-¹³C₈ standards and dissolve them in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.

-

Working Standard Solutions: Prepare serial dilutions of the nifedipine stock solution in a methanol/water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Nifedipine-¹³C₈ stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation

Choose one of the following extraction methods based on matrix complexity and desired recovery:

Method A: Protein Precipitation (for Plasma/Serum)

-

To 100 µL of plasma/serum sample, add 20 µL of the Nifedipine-¹³C₈ working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[2]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and inject a portion into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (for Plasma/Serum/Urine)

-

To 500 µL of the sample, add 50 µL of the Nifedipine-¹³C₈ working solution.

-

Add an appropriate extraction solvent (e.g., 1 mL of n-hexane-diethyl ether, 1:3, v/v).[3]

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method C: Solid-Phase Extraction (SPE) (for Plasma/Serum)

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.[1]

-

To 500 µL of plasma, add 50 µL of the Nifedipine-¹³C₈ working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge.

-

Elute nifedipine and Nifedipine-¹³C₈ with 1 mL of methanol or mobile phase.[1]

-

Inject the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 30-40°C.

Mass Spectrometry (MS) System:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nifedipine: 347.1 > 315.1

-

Nifedipine-¹³C₈ (Internal Standard): 355.1 > 323.1 (Predicted)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for both analyte and internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for nifedipine quantification in human plasma from various published methods. These serve as a reference for expected performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Human Plasma | 4.01 - 297.03 | 4.01 | |

| Human Plasma | 1 - 130 | 1.01 | |

| Human Plasma | 0.104 - 52.0 | 0.104 | |

| Human Plasma | 1 - 100 | 1 | |

| Caco-2 Monolayers | 1 - 100 | 1 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Biological Matrix | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) | Reference |

| Human Plasma | LQC, MQC, HQC | 4.47 - 8.86 | 7.29 - 11.43 | 91.65 - 99.93 | |

| Human Plasma | LQC, MQC, HQC | < 15% | < 15% | -4.0 to 6.2 | |

| Caco-2 Monolayers | LQC, MQC, HQC | 0.331 - 0.619 | 0.332 - 0.615 | 98.80 - 101.71 |

Table 3: Recovery

| Biological Matrix | Extraction Method | Recovery (%) | Reference |

| Human Plasma | Protein Precipitation | 104.1 - 108.7 | |

| Human Plasma | Solid-Phase Extraction | > 93.9 |

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of nifedipine in biological samples.

Caption: General workflow for Nifedipine quantification.

This application note is for research purposes only and should be adapted and validated by the end-user for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of Nifedipine-13C8 in Mass Spectrometry

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the mass spectrometry analysis of Nifedipine-13C8.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal intensity of this compound?

Low signal intensity for this compound, a stable isotope-labeled internal standard, can stem from several factors. The most common culprits include matrix effects (particularly ion suppression) from complex biological samples, suboptimal instrument settings, issues with the liquid chromatography method, and degradation of the standard itself.[1][2][3]

Q2: How can I definitively determine if matrix effects are suppressing my signal?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3][4] A post-extraction spike analysis is the standard method to diagnose this issue. This involves comparing the signal response of this compound in a clean solvent against its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample confirms ion suppression.

Q3: What are the generally recommended starting conditions for this compound analysis by LC-MS/MS?

Nifedipine is most commonly analyzed using an electrospray ionization (ESI) source in positive ion mode. The mobile phase often consists of acetonitrile and water with an acidic modifier like 0.1% formic acid or a buffer such as ammonium acetate to promote protonation and achieve good chromatographic peak shape. A reversed-phase C18 column is typically effective for separation.

Q4: Could the stability of my this compound standard be the cause of the low signal?

Yes, stability is a critical factor. Nifedipine is known to be sensitive to light and can degrade if not stored and handled properly. It has also been noted that nifedipine is not stable at low pH. Improper storage, repeated freeze-thaw cycles, or the use of aged solutions can lead to a lower effective concentration of the standard, resulting in a weaker signal.

Q5: My signal is present but inconsistent across a batch. What should I investigate?

Inconsistent signal or "drifting" often points to instrumental issues. Potential causes include a dirty ion source, unstable spray in the ESI source, leaks in the LC or gas lines, or detector fatigue. Regular instrument maintenance, including cleaning the ion source and checking for leaks, is crucial for maintaining stable performance.

Systematic Troubleshooting Guides

Guide 1: Initial Instrument and System Checks

Question: I have a low this compound signal. What are the first things I should check?

Answer: Before altering the method, perform these fundamental checks:

-

Review Instrument Tune and Calibration: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's guidelines. An incorrect calibration can lead to poor signal intensity and mass accuracy errors.

-

Inspect the Ion Source: A contaminated ion source is a frequent cause of poor signal. Check for visible residue on the capillary, skimmer, and other source components. If dirty, follow the manufacturer's protocol for cleaning.

-

Verify Solvent and Gas Lines: Ensure there is an adequate supply of high-purity solvents and collision gas. Check for any leaks in the system, as this can affect spray stability and instrument pressure.

-

Check Basic LC Parameters: Confirm that the LC flow rate and pressure are stable and within the expected range for your method. An irregular pressure may indicate a clog or leak.

Guide 2: Diagnosing and Mitigating Matrix Effects

Question: How do I perform a post-extraction spike experiment and what do the results mean?

Answer: This experiment is essential for quantifying the impact of the sample matrix on your internal standard's signal.

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To determine if ion suppression or enhancement from the sample matrix is affecting the this compound signal.

Methodology:

-

Prepare Set A (Neat Solution): Spike the this compound internal standard at your typical working concentration into a clean solvent (e.g., the initial mobile phase composition).

-

Prepare Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., human plasma that does not contain Nifedipine) and perform your full sample extraction procedure.

-

In the final step, spike the this compound internal standard into this extracted blank matrix at the exact same concentration as in Set A.

-

Analysis: Inject and analyze both sets of samples using your established LC-MS/MS method.

-

Calculation: Calculate the Matrix Factor (MF) using the following formula:

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

Data Interpretation:

The results from this analysis will guide your next steps.

| Matrix Factor (MF) Result | Interpretation | Recommended Action |

| MF is significantly < 1 | Ion Suppression is Occurring | Improve sample cleanup, modify chromatography to separate this compound from the interfering region, or dilute the sample. |

| MF is significantly > 1 | Ion Enhancement is Occurring | While less common, this indicates a problem. Actions are similar to suppression; focus on improving sample cleanup and chromatographic separation. |

| MF is close to 1 | Minimal Matrix Effect | The matrix is not the primary cause of the low signal. Focus on instrument optimization or standard integrity. |

Table 1: Interpretation of Matrix Factor results from a post-extraction spike experiment.

Guide 3: Optimizing Mass Spectrometer and LC Parameters

Question: If matrix effects are not the issue, how can I optimize my method to boost the signal?

Answer: Systematic optimization of your LC and MS parameters is key. Nifedipine has been successfully analyzed using various validated LC-MS/MS methods.

Experimental Protocol: Example LC-MS/MS Method for Nifedipine

Objective: To provide a robust starting point for method development and optimization.

Methodology:

-

Liquid Chromatography:

-

Column: Intersil ODS C18 (4.6 × 50 mm, 3.5 μm) or equivalent.

-

Mobile Phase: A gradient using Acetonitrile and water with 0.1% formic acid or 2-10 mM ammonium acetate is common. For example, a gradient starting with 15% acetonitrile and ramping up to 90%.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10-30 μL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transition: For Nifedipine, a common transition is m/z 347.1 → 315.1. For this compound, the precursor ion would be m/z 355.1. The product ion would likely be the same or shifted depending on the location of the labels, but fragmentation of the core structure should be similar.

-

Optimization: Systematically optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure to maximize the signal for the this compound transition.

-

Quantitative Data Summary:

The following table summarizes typical parameters that can be optimized for Nifedipine analysis.

| Parameter | Typical Range/Value | Potential Impact on Signal | Reference |

| LC Parameters | |||

| Mobile Phase Additive | 0.1% Formic Acid or 2-10 mM Ammonium Acetate | Promotes protonation ([M+H]+) for enhanced signal in positive ESI mode. | |

| Column Type | C18 (various dimensions) | Affects peak shape and separation from matrix components. | |

| MS Parameters (ESI+) | |||

| Capillary Voltage | ~3-4 kV | Optimizes the electric field for efficient ion formation. | |

| Source Temperature | ~120-150 °C | Affects desolvation efficiency. | |

| Desolvation/Drying Gas Temp. | ~350-600 °C | Critical for removing solvent from droplets to release ions. | |

| Nebulizer Pressure/Gas Flow | 2-60 psi | Affects droplet size and spray stability. | |

| Cone/Fragmentor Voltage | Varies by instrument | Affects ion transmission and in-source fragmentation. |

Table 2: Key LC-MS/MS parameters for optimization of this compound signal.

Visual Guides

The following diagrams illustrate key troubleshooting and experimental workflows.

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Caption: Workflow for the post-extraction spike experiment to assess matrix effects.

References

Technical Support Center: Nifedipine-13C8 Analysis by Mass Spectrometry

Welcome to the technical support center for the analysis of Nifedipine-13C8 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Nifedipine and this compound in positive ion mode ESI-MS/MS?

A1: For Nifedipine, the protonated molecule [M+H]⁺ is the primary precursor ion. Given its molecular weight of 346.34 g/mol , the precursor ion is observed at an m/z of approximately 347.1. A common product ion results from the loss of a methoxy group (CH₃O), leading to a fragment at m/z 315.1.[1]

For this compound, which has eight ¹³C atoms, the mass will increase by 8 Da compared to the unlabeled compound. Therefore, you should expect:

-

Precursor Ion [M+8+H]⁺: m/z ~355.1

-

Product Ion: The fragmentation pattern is expected to be similar. If the methoxy group does not contain a ¹³C label, the neutral loss will be the same, resulting in a product ion at m/z ~323.1.

It is crucial to confirm these masses by direct infusion of a standard solution of this compound into the mass spectrometer.

Q2: What is a suitable internal standard for the quantification of Nifedipine?

A2: While various compounds like amlodipine, acetaminophen, and nitrendipine have been used as internal standards, the most accurate and reliable internal standard is a stable isotope-labeled version of the analyte itself, such as this compound.[1][2][3] This is because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more precise and accurate quantification.

Q3: What are typical starting conditions for liquid chromatography for Nifedipine analysis?

A3: A common starting point for LC method development for Nifedipine is reverse-phase chromatography. Here is a typical setup:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and an aqueous buffer. Common buffers include ammonium acetate or formic acid to promote protonation in positive ion mode.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Often maintained at or slightly above room temperature (e.g., 25-40 °C).

Q4: How can I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A4: Optimization of CE and DP is critical for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a parameter ramp. The general workflow is as follows:

-

Infuse a solution of this compound at a constant flow rate.

-

Select the precursor ion (m/z ~355.1) in the first quadrupole (Q1).

-

In the second quadrupole (Q2), which acts as the collision cell, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the expected product ion (m/z ~323.1) in the third quadrupole (Q3).

-

The CE that produces the highest intensity of the product ion is the optimal value.

-

Similarly, the declustering potential (or an equivalent parameter depending on the instrument manufacturer) can be ramped to find the value that gives the best signal intensity for the precursor ion.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound by LC-MS/MS.

| Problem | Possible Cause | Suggested Solution |

| No or Low Signal for this compound | Incorrect mass spectrometer settings. | Verify the precursor and product ion m/z values for this compound. Ensure the instrument is in the correct ionization mode (positive ESI). |

| Poor ionization efficiency. | Check the mobile phase composition; the presence of an acid like formic acid can improve protonation. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | |

| Sample degradation. | Nifedipine is light-sensitive. Protect samples from light during preparation and analysis. | |

| Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure good recovery. | |

| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |

| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. | |

| Column degradation. | Replace the analytical column. Use a guard column to extend column lifetime. | |

| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |

| Dirty ion source. | Clean the ion source components as per the manufacturer's recommendations. | |

| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare mobile phases fresh and ensure accurate composition. |

| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |

| Column aging. | The retention time may shift over the lifetime of a column. If shifts become significant, replace the column. | |

| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with ionization. | Improve chromatographic separation to separate Nifedipine from interfering compounds. Enhance sample clean-up procedures. |

| The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects. |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of Nifedipine from plasma samples.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Nifedipine and this compound with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Optimization of Mass Spectrometer Parameters

This protocol outlines the steps for optimizing key mass spectrometer parameters for this compound.

-

Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Tune Ion Source Parameters: Adjust the electrospray voltage, nebulizer gas, drying gas flow, and source temperature to maximize the signal of the this compound precursor ion (m/z ~355.1).

-

Optimize Declustering Potential (DP): While monitoring the precursor ion, ramp the DP over a relevant range to find the voltage that yields the highest and most stable signal.

-

Identify Product Ions: Perform a product ion scan of the precursor ion (m/z ~355.1) to identify the major fragment ions.

-

Optimize Collision Energy (CE): For the desired product ion (e.g., m/z ~323.1), perform a collision energy optimization by ramping the CE and monitoring the product ion intensity. The CE that provides the highest intensity should be used for the MRM method.

Quantitative Data Summary

The following tables summarize typical parameters for Nifedipine analysis, from which starting points for this compound method development can be derived.

Table 1: Example LC-MS/MS Parameters for Nifedipine

| Parameter | Value | Reference |

| LC Column | C18, 150 mm x 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile: 5mM Ammonium Acetate (60:40, v/v) | |

| Flow Rate | 0.6 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI) | |

| MRM Transition | m/z 347.1 -> 315.1 |

Table 2: Deduced Starting Parameters for this compound

| Parameter | Deduced Value |

| Precursor Ion (Q1) | m/z 355.1 |

| Product Ion (Q3) | m/z 323.1 |

| Collision Energy | Requires optimization (start with values similar to Nifedipine) |

| Declustering Potential | Requires optimization (start with values similar to Nifedipine) |

Visualizations

Caption: A typical experimental workflow for the quantification of Nifedipine using this compound as an internal standard.

Caption: A logical troubleshooting flow for common LC-MS/MS issues encountered during this compound analysis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating and minimizing matrix effects on Nifedipine-13C8 ionization

Welcome to the technical support center for the investigation and minimization of matrix effects on Nifedipine-13C8 ionization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the ionization of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Nifedipine and its stable isotope-labeled internal standard (SIL-IS), this compound, matrix components such as phospholipids, salts, and proteins in biological samples can interfere with the ionization process in the mass spectrometer source.[2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this automatically correct for matrix effects?

A2: Ideally, a SIL-IS like this compound co-elutes with the analyte (Nifedipine) and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification through the analyte/IS ratio.[4] However, this correction is not always perfect. Discrepancies can arise if there is even a slight chromatographic separation between Nifedipine and this compound, a phenomenon known as the "isotope effect". This can expose them to different matrix components, leading to differential matrix effects and compromising the accuracy of the results.

Q3: What are the most common causes of ion suppression for Nifedipine and this compound?

A3: The most common causes of ion suppression in the LC-MS/MS analysis of Nifedipine and its internal standard include: